

# Spectroscopic Profile of 2-Ethyl-6-methylpyridine: A Comparative Guide

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## Compound of Interest

Compound Name: **2-Ethyl-6-methylpyridine**

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This guide provides a comprehensive cross-validation of the spectroscopic data for **2-Ethyl-6-methylpyridine**, a substituted pyridine derivative of interest in various chemical and pharmaceutical research domains. Through a detailed comparison with structurally related compounds, this document aims to facilitate its unambiguous identification and characterization. The guide presents a summary of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, alongside detailed experimental protocols.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Ethyl-6-methylpyridine** and two comparable pyridine derivatives: 2,4,6-collidine and 2-methyl-6-propylpyridine. This comparative approach highlights the influence of alkyl substituent positioning and chain length on the spectral characteristics.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shift  $\delta$  in ppm, Coupling Constant  $J$  in Hz)

Compound	Proton Assignment	Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)
2-Ethyl-6-methylpyridine	H-3, H-5	~6.8-7.0	d	~7.6
H-4	~7.4-7.5	t	~7.6	
-CH <sub>2</sub> - (ethyl)	~2.7-2.8	q	~7.6	
-CH <sub>3</sub> (methyl)	~2.4-2.5	s	-	
-CH <sub>3</sub> (ethyl)	~1.2-1.3	t	~7.6	
2,4,6-Collidine	H-3, H-5	~6.8	s	-
4--CH <sub>3</sub>	~2.2	s	-	
2,6--CH <sub>3</sub>	~2.4	s	-	
2-Methyl-6-propylpyridine	H-3, H-5	~6.8-7.0	d	~7.7
H-4	~7.4	t	~7.7	
2--CH <sub>3</sub>	~2.5	s	-	
$\alpha$ -CH <sub>2</sub> - (propyl)	~2.7	t	~7.6	
$\beta$ -CH <sub>2</sub> - (propyl)	~1.7	sextet	~7.5	
$\gamma$ -CH <sub>3</sub> (propyl)	~0.9	t	~7.4	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shift  $\delta$  in ppm)

Compound	Carbon Assignment	Chemical Shift ( $\delta$ )
2-Ethyl-6-methylpyridine	C-2	~161
C-6	~157	
C-4	~136	
C-3, C-5	~120	
-CH <sub>2</sub> - (ethyl)	~29	
-CH <sub>3</sub> (methyl)	~24	
-CH <sub>3</sub> (ethyl)	~14	
2,4,6-Collidine	C-2, C-6	~157
C-4	~147	
C-3, C-5	~121	
4--CH <sub>3</sub>	~21	
2,6--CH <sub>3</sub>	~24	
2-Methyl-6-propylpyridine	C-2	~158
C-6	~162	
C-4	~136	
C-3, C-5	~119	
2--CH <sub>3</sub>	~24	
$\alpha$ -CH <sub>2</sub> - (propyl)	~38	
$\beta$ -CH <sub>2</sub> - (propyl)	~23	
$\gamma$ -CH <sub>3</sub> (propyl)	~14	

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion ( $M^+$ )	Key Fragment Ions
2-Ethyl-6-methylpyridine	121	106 ( $[M-CH_3]^+$ ), 93 ( $[M-C_2H_4]^+$ ) <a href="#">[1]</a> <a href="#">[2]</a>
2,4,6-Collidine	121	120 ( $[M-H]^+$ ), 106 ( $[M-CH_3]^+$ ), 93, 79, 77 <a href="#">[3]</a>
2-Methyl-6-propylpyridine	135	120 ( $[M-CH_3]^+$ ), 106 ( $[M-C_2H_5]^+$ ), 93

Table 4: FT-IR Spectroscopic Data (Wavenumber  $\text{cm}^{-1}$ )

Compound	C-H stretch (aromatic)	C-H stretch (aliphatic)	C=C, C=N stretch	C-H bend (aliphatic)
2-Ethyl-6- methylpyridine	~3050	~2970, 2930, 2870	~1590, 1570, 1460	~1450, 1375
2,4,6-Collidine	~3040	~2980, 2920	~1600, 1570, 1450	~1440, 1375
2-Methyl-6- propylpyridine	~3050	~2960, 2930, 2870	~1590, 1570, 1465	~1460, 1380

## Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Detailed experimental protocols for each are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the pyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **$^1H$  NMR Spectroscopy:** Proton NMR spectra are recorded on a 300 or 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

- $^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 75 or 100 MHz, respectively. Broadband proton decoupling is employed to simplify the spectrum to single peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (MS)

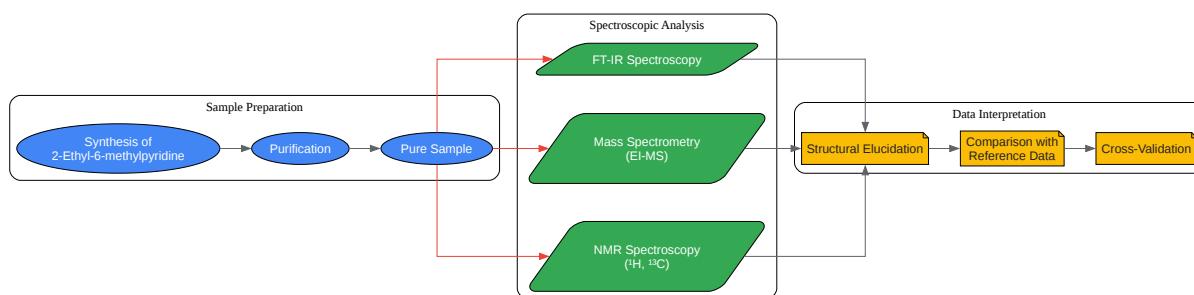
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile compounds like substituted pyridines. This allows for separation from any impurities prior to mass analysis.
- Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For liquid samples like **2-Ethyl-6-methylpyridine**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
- Spectral Analysis: The spectrum is typically recorded over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ) via a Fourier transform.

## Visualizations

To further aid in the understanding of the spectroscopic analysis of **2-Ethyl-6-methylpyridine**, the following diagrams illustrate its chemical structure and a generalized workflow for its characterization.



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